molecular formula C2H5CoNO2 B3272700 Glycine--cobalt (1/1) CAS No. 5719-53-9

Glycine--cobalt (1/1)

Cat. No. B3272700
CAS RN: 5719-53-9
M. Wt: 134.00 g/mol
InChI Key: VVGAMIXUXUNBTP-UHFFFAOYSA-N
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Description

Glycine–cobalt (1/1) is a compound involving glycine, an amino acid, and cobalt . Glycine is the smallest molecule among amino acids and exists in its zwitterionic form in neutral aqueous solution and in its crystalline states . Cobalt is a metal that has emerged as a promising replacement for adhesion or barrier layer for Cu metallization and Cu interconnect metal in integrated circuits .


Synthesis Analysis

The synthesis of glycine-based mesoporous graphitic carbons with embedded cobalt nanoparticles has been reported . A simple route has been developed for the preparation of these carbons using glycine as a nitrogen source, cobalt nitrate, and distilled water . Another study reported the synthesis of metal complexes of type [Co(aa) 2 (bipy)] with amino acids (aa: glycine, leucine, and threonine) as ligands .


Molecular Structure Analysis

The molecular structure of Glycine–cobalt (1/1) involves the coordination of glycine to the cobalt ion. The 2,2 bipyridine acts as a neutral bidentate donor coordinating to the metal ion through two nitrogen atoms and the amino acid acts as a bidentate ligand coordinating through the carboxylate and amino group forming a stable five-membered ring and a pseudo-octahedral geometry around the Co center .


Chemical Reactions Analysis

The kinetics of dissolution of Co in alkaline glycine solution under anodic conditions was investigated . At low overpotentials, in the active region, the polarization current increases with potential, whereas at high overpotentials, in the passive region, it decreases with potential .

Future Directions

The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology . This could potentially involve the use of glycine-cobalt complexes in future research and applications.

properties

IUPAC Name

2-aminoacetic acid;cobalt
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.Co/c3-1-2(4)5;/h1,3H2,(H,4,5);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGAMIXUXUNBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5CoNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972644
Record name Glycine--cobalt (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17829-66-2, 5719-53-9
Record name Glycine, cobalt salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17829-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC404280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404280
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Record name NSC404279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC40686
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine--cobalt (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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